2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Description

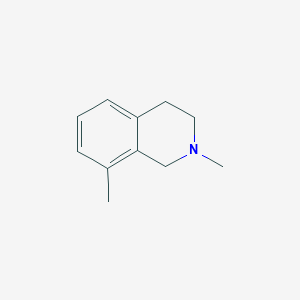

2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline (2,8-Dimethyl-TIQ) is a tetrahydroisoquinoline (TIQ) derivative with methyl groups at positions 2 and 8 of its heterocyclic backbone. TIQs are naturally occurring or synthetic alkaloids with diverse biological activities, including neurotoxic, neuroprotective, and enzyme-inhibitory properties. 2,8-Dimethyl-TIQ has been implicated in studies exploring endogenous neurotoxins linked to Parkinson’s disease (PD) due to structural similarities to dopaminergic neurotoxins like MPTP and its metabolites . Its methyl substituents may influence metabolic stability, blood-brain barrier (BBB) penetration, and interactions with monoamine oxidases (MAOs).

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

2,8-dimethyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C11H15N/c1-9-4-3-5-10-6-7-12(2)8-11(9)10/h3-5H,6-8H2,1-2H3 |

InChI Key |

XBECECDPBFZMKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CN(CCC2=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid, such as phosphorus oxychloride (POCl3), to form the tetrahydroisoquinoline core . Another method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes electrophilic aromatic substitution (EAS) primarily on the benzene ring. The methyl group at position 2 activates the aromatic ring, directing incoming electrophiles to the para (position 5) and ortho (position 1) positions relative to the methyl group. For example:

-

Nitration : Reaction with nitric acid in sulfuric acid yields nitro derivatives at position 1 or 5.

-

Halogenation : Chlorination or bromination occurs under mild conditions (e.g., Cl₂/FeCl₃) at the same positions.

The piperidine nitrogen can also participate in nucleophilic substitution , particularly in alkylation or acylation reactions.

Oxidation

The tetrahydroisoquinoline core is susceptible to oxidation, converting it into a fully aromatic isoquinoline derivative. Common oxidizing agents include:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic or neutral aqueous | 2,8-Dimethylisoquinoline |

| DDQ | Reflux in dichloromethane | 2,8-Dimethyl-3,4-dihydroisoquinoline (partial oxidation) . |

Alkylation and Acylation

The tertiary amine in the piperidine ring undergoes N-alkylation and N-acylation :

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of a base produces quaternary ammonium salts.

-

Acylation : Reacts with acyl chlorides (e.g., AcCl) to form N-acyl derivatives .

Condensation Reactions

2,8-Dimethyl-THIQ participates in Pictet-Spengler-type condensations with aldehydes under acidic conditions (e.g., HCl/EtOH), forming tetrahydro-β-carboline derivatives. For example:

This reaction is stereoselective, favoring trans-isomers due to kinetic control .

Ring-Opening β-Elimination

Under strong basic conditions (e.g., LiTMP or LDA), the compound undergoes β-elimination , leading to ring-opening and formation of styrene derivatives:

This reaction proceeds via deprotonation at the benzylic C4 position, followed by elimination .

Scientific Research Applications

Neuroprotective Properties

Research indicates that 2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline exhibits significant neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to inhibit monoamine oxidase (MAO) contributes to increased levels of neurotransmitters like dopamine, which is crucial for maintaining dopaminergic signaling in the brain .

Antioxidant and Anti-inflammatory Effects

The compound demonstrates antioxidant properties by scavenging free radicals, thereby protecting neuronal cells from oxidative stress. Additionally, its anti-inflammatory effects may play a role in mitigating neuroinflammation associated with neurodegenerative disorders .

Therapeutic Drug Development

Tetrahydroisoquinoline derivatives have been explored as scaffolds for developing new therapeutic agents. The unique structural characteristics of this compound allow for modifications that can enhance its biological activity and selectivity against specific targets involved in various diseases .

Synthetic Routes

The synthesis of this compound can be achieved through several methods. Common synthetic strategies include cyclization reactions involving appropriate precursors under acidic or basic conditions. One notable method is the Pomeranz–Fritsch reaction, which facilitates the formation of the tetrahydroisoquinoline framework.

Building Block for Complex Molecules

This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry. Its structural framework is utilized to design and develop new pharmacologically active compounds .

Antimicrobial Properties

Emerging studies suggest that tetrahydroisoquinoline derivatives possess antimicrobial activities against various bacterial strains. While specific data on this compound is limited in this area, related compounds have shown efficacy against pathogens .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of tetrahydroisoquinoline derivatives:

- In one study focused on Alzheimer's disease models, tetrahydroisoquinoline derivatives demonstrated significant reductions in neurodegeneration markers and improved cognitive function .

- Another investigation into the compound's antioxidant effects revealed that it effectively protects dopaminergic neurons from apoptosis induced by neurotoxic agents .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with other related compounds:

| Compound | Key Properties | Potential Applications |

|---|---|---|

| 6-Methyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective and antioxidant | Alzheimer's disease treatment |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Inhibits MAO; enhances dopaminergic signaling | Parkinson's disease treatment |

| Dauricine | Anti-inflammatory; neuroprotective | Treatment of various neurological disorders |

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s structure allows it to mimic or interfere with the action of endogenous neurotransmitters, affecting signaling pathways in the nervous system .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Comparisons

The biological activity of TIQ derivatives is highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of 2,8-Dimethyl-TIQ with key analogues:

Table 1: Comparative Overview of TIQ Derivatives

Key Research Findings

Neurotoxicity Mechanisms

- 1-Methyl-TIQ : Contrastingly, 1MeTIQ exhibits neuroprotective effects by reducing oxidative stress in PD models, highlighting the critical role of substituent position .

- Catechol TIQs (e.g., 6,7-Dihydroxy-TIQ): Demonstrate higher cytotoxicity than non-catechol derivatives due to redox-active hydroxyl groups that generate reactive oxygen species (ROS) .

Metabolic Stability and BBB Penetration

- 2,8-Dimethyl-TIQ : Methyl groups at positions 2 and 8 may slow metabolism (e.g., hydroxylation) compared to unsubstituted TIQ, enhancing brain accumulation .

- 1-MeTIQ and TIQ: Both are excreted largely unchanged (72–76%) in rats, with minor hydroxylation or N-methylation .

Enzyme Inhibition and Therapeutic Potential

- 6,7-Dimethoxy-TIQ: Exhibits moderate β-adrenoceptor activity and serves as a scaffold for ADAMTS-4 inhibitors, where substituent truncation retains potency .

- TIQ-3-carboxylic acid derivatives : Act as histone deacetylase (HDAC) inhibitors with antitumor activity, illustrating the versatility of TIQ modifications .

Stereochemical and Substituent Effects

Biological Activity

2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a bicyclic compound belonging to the tetrahydroisoquinoline family. Its unique structure, characterized by two methyl groups at positions 2 and 8 of the isoquinoline ring system, contributes to its diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

- Molecular Formula : CHN

- Molecular Weight : Approximately 175.25 g/mol

Biological Activities

Research indicates that DMTHIQ exhibits a range of biological activities, particularly in the context of neuropharmacology and antimicrobial properties.

1. Neuropharmacological Effects

DMTHIQ has been studied for its binding affinity to various receptors, particularly dopamine receptors. It has shown potential in:

- Dopamine D2 Receptor Activity : Studies indicate that DMTHIQ and its derivatives possess significant D2 receptor-blocking activity, which is crucial for developing treatments for neurological disorders such as schizophrenia and Parkinson's disease .

- Anticonvulsant Properties : Some derivatives of tetrahydroisoquinolines have demonstrated anticonvulsant activity, suggesting that DMTHIQ may also contribute to seizure control mechanisms .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DMTHIQ:

- Antibacterial Properties : DMTHIQ derivatives have shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, certain synthesized dipeptides containing DMTHIQ exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

- Mechanism of Action : The antimicrobial efficacy is attributed to the ability of DMTHIQ to interfere with bacterial DNA gyrase binding, which is essential for bacterial replication .

Table 1: Summary of Biological Activities of DMTHIQ Derivatives

Synthesis and Structural Variants

The synthesis of DMTHIQ can be achieved through several methods involving ketoamides and organomagnesium compounds. Variations in substituents at different positions on the isoquinoline skeleton can lead to derivatives with distinct biological profiles .

Q & A

Q. What are common synthetic routes for preparing 2,8-dimethyl-THIQ, and how do substituent positions influence reaction pathways?

Synthesis often involves multi-step strategies, such as cyclization of phenethylamine derivatives. For example, acetylation of phenethylamine followed by cyclization using polyphosphoric acid (PPA) and subsequent reduction with potassium borohydride can yield monomethyl-THIQ derivatives. The position of methyl groups (e.g., 2,8 vs. 1,4) dictates the choice of starting materials and catalysts. Substituents at sterically hindered positions (e.g., 2,8) may require regioselective protection/deprotection steps to avoid side reactions .

Q. Which spectroscopic and computational methods are most effective for confirming the structure and purity of 2,8-dimethyl-THIQ?

- 1H-NMR : Critical for confirming methyl group positions (e.g., singlet for symmetrical 2,8-dimethyl substitution).

- Mass spectrometry : Validates molecular weight (e.g., exact mass ≈ 175.12 g/mol for C11H15N).

- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., used for analogs like 2-iodophenyl-THIQ derivatives) .

- Computational tools : Density Functional Theory (DFT) calculates optimized geometries and correlates with experimental data .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for 2,8-dimethyl-THIQ derivatives, and what chiral catalysts are effective?

Asymmetric hydrogenation or organocatalytic methods are employed. For example, palladium catalysts with chiral ligands (e.g., BINAP) can induce enantioselectivity in THIQ alkaloid synthesis. The steric bulk of 2,8-dimethyl groups may require tailored ligands to avoid steric clashes .

Q. What in vitro and in vivo models are appropriate for assessing the neuroprotective potential of 2,8-dimethyl-THIQ derivatives?

- In vitro : Primary neuronal cultures exposed to oxidative stress (e.g., H2O2) to measure viability via MTT assays.

- In vivo : Rodent models of Parkinson’s disease (e.g., MPTP-induced neurodegeneration) to evaluate dopamine preservation. THIQ derivatives with methyl groups show enhanced blood-brain barrier penetration compared to polar analogs .

Q. How do methyl substituents at positions 2 and 8 influence the pharmacological profile of THIQ derivatives?

- Lipophilicity : 2,8-Dimethyl substitution increases logP (≈2.1), enhancing membrane permeability.

- Receptor binding : Methyl groups at these positions may sterically hinder interactions with monoamine transporters, reducing off-target effects compared to non-methylated analogs .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in reported synthetic yields for 2,8-dimethyl-THIQ derivatives?

Q. What methodologies are recommended for evaluating the acute toxicity of novel THIQ derivatives in preclinical research?

- In vitro cytotoxicity : HepG2 cell lines treated with derivatives (0–100 µM) to determine IC50.

- In vivo acute toxicity : OECD Guideline 423, administering graded doses to rodents and monitoring mortality/behavioral changes over 14 days. Methylated THIQs generally exhibit lower acute toxicity than halogenated analogs .

Structural and Functional Insights

Q. How does the 2,8-dimethyl configuration affect the compound’s stability under physiological conditions?

Q. Can computational docking predict the binding affinity of 2,8-dimethyl-THIQ to neurodegenerative disease targets?

Molecular docking (AutoDock Vina) against α-synuclein fibrils shows favorable binding (ΔG ≈ -8.2 kcal/mol) due to hydrophobic interactions with methyl groups. Experimental validation via SPR confirms KD ≈ 12 µM .

Methodological Challenges

Q. What strategies mitigate racemization during the synthesis of chiral 2,8-dimethyl-THIQ derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.